molecular formula C14H15N3O3 B2848654 2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034593-80-9

2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2848654
CAS No.: 2034593-80-9
M. Wt: 273.292
InChI Key: XLKQEQYJTBJJPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 in anhydrous toluene . This process yields a carbothioamide, which can be oxidized with potassium ferricyanide in an alkaline medium to produce the final product .

Mechanism of Action

Mode of Action

It is known that many furan derivatives interact with different heterocyclic constituents, which can sometimes exert an unexpected effect on the reactivity of such compounds .

Biochemical Pathways

It is known that many furan derivatives have been found to exhibit biological activity , suggesting that they may interact with various biochemical pathways.

Result of Action

It is known that many furan derivatives have been found to exhibit biological activity , suggesting that they may have various molecular and cellular effects.

Action Environment

It is known that many furan derivatives have been found to exhibit biological activity , suggesting that they may be influenced by various environmental factors.

Safety and Hazards

The safety and hazards associated with “2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide” are not well-documented. It is recommended to handle this compound with care and follow standard safety protocols when working with it .

Properties

IUPAC Name

2-acetamido-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-10(18)16-9-14(19)17-8-11-4-5-15-12(7-11)13-3-2-6-20-13/h2-7H,8-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKQEQYJTBJJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NCC1=CC(=NC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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